molecular formula C33H52O2 B8777668 2,2'-Methylenebis(6-nonyl-p-cresol) CAS No. 7786-17-6

2,2'-Methylenebis(6-nonyl-p-cresol)

Cat. No.: B8777668
CAS No.: 7786-17-6
M. Wt: 480.8 g/mol
InChI Key: XQESJWNDTICJHW-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(4-methyl-6-nonylphenol): is an organic compound with the molecular formula C33H52O2 . It is a type of bisphenol, characterized by the presence of two phenolic groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-methyl-6-nonylphenol) typically involves the condensation of 4-methyl-6-nonylphenol with formaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-nonylphenol) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenebis(4-methyl-6-nonylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Methylenebis(4-methyl-6-nonylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-nonylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby protecting cells and materials from oxidative stress .

Comparison with Similar Compounds

  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
  • 2,2’-Methylenebis(4-methyl-6-cyclohexylphenol)
  • 4,4’-Methylenebis(2,6-di-tert-butylphenol)
  • 2,4-Di-tert-butylphenol

Comparison: 2,2’-Methylenebis(4-methyl-6-nonylphenol) is unique due to its nonyl substituents, which enhance its lipophilicity and make it more effective in certain applications compared to its tert-butyl or cyclohexyl analogs. This increased lipophilicity can improve its compatibility with non-polar materials, making it a preferred choice in specific industrial applications .

Properties

CAS No.

7786-17-6

Molecular Formula

C33H52O2

Molecular Weight

480.8 g/mol

IUPAC Name

2-[(2-hydroxy-5-methyl-3-nonylphenyl)methyl]-4-methyl-6-nonylphenol

InChI

InChI=1S/C33H52O2/c1-5-7-9-11-13-15-17-19-28-21-26(3)23-30(32(28)34)25-31-24-27(4)22-29(33(31)35)20-18-16-14-12-10-8-6-2/h21-24,34-35H,5-20,25H2,1-4H3

InChI Key

XQESJWNDTICJHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC(=C1)C)CC2=CC(=CC(=C2O)CCCCCCCCC)C)O

physical_description

Other Solid

Origin of Product

United States

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